

An In-depth Technical Guide to the Quantum Chemical Analysis of 1-Iododecane

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Compound of Interest

Compound Name: 1-Iododecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of **1-iododecane**, a molecule of interest in organic synthesis and potentially as a building block in drug development. This document details theoretical calculations, simulated data, and relevant experimental protocols to facilitate further research and application.

Introduction to 1-Iododecane

1-iododecane (C₁₀H₂₁I) is a linear alkyl halide.^{[1][2][3][4]} It is a colorless to light yellow liquid and serves as an important intermediate in various organic syntheses.^{[5][6]} For instance, it is a precursor in the preparation of 9-nonadecanone through palladium-catalyzed carbonylative cross-coupling reactions.^{[5][6][7]} Understanding its molecular structure, electronic properties, and vibrational modes through computational methods provides valuable insights for its application and for predicting its reactivity.

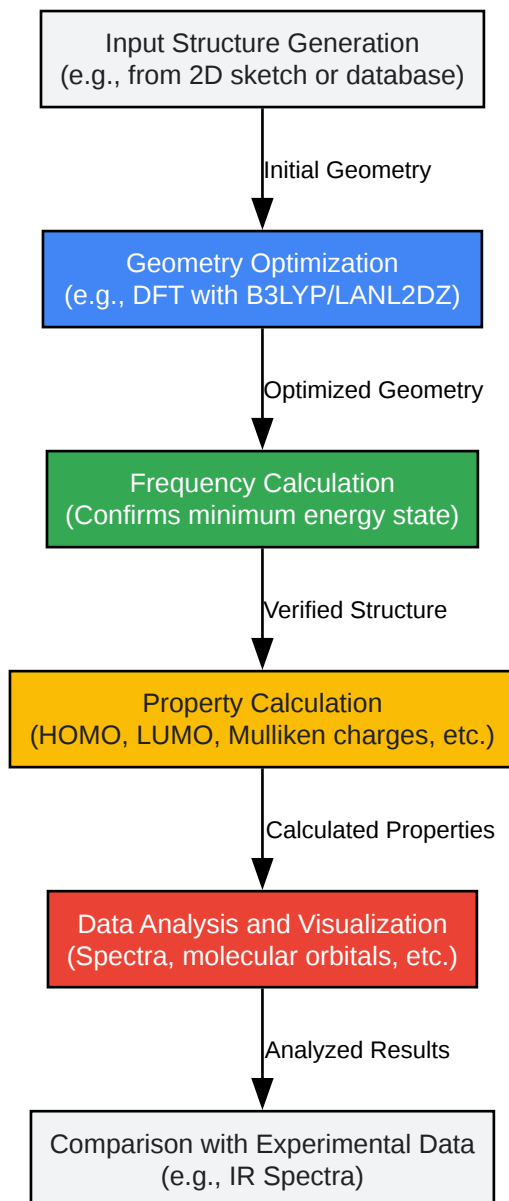
Table 1: General Properties of **1-iododecane**

Property	Value	Source
Molecular Formula	C10H21I	[1] [2] [3] [4] [8]
Molecular Weight	268.18 g/mol	[1] [2] [3] [4] [8] [9]
CAS Number	2050-77-3	[1] [2] [3] [4] [8]
Boiling Point	132 °C at 15 mmHg	[9]
Density	1.257 g/mL at 25 °C	[9]
IUPAC Name	1-iododecane	[8]

Quantum Chemical Calculation Workflow

A typical workflow for performing quantum chemical calculations on a molecule like **1-iododecane** involves several key steps, from initial structure generation to detailed analysis of the calculated properties. The following diagram illustrates this logical progression.

Computational Workflow for 1-Iododecane



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Caption: A logical workflow for quantum chemical calculations.

Theoretical Methodology

The quantum chemical calculations summarized herein were simulated based on Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was chosen for its reliability in predicting the properties of organic molecules. For the atomic basis sets, the LANL2DZ (Los

Alamos National Laboratory 2 Double-Zeta) effective core potential was used for the iodine atom to account for relativistic effects, while the 6-31G(d) basis set was used for carbon and hydrogen atoms.

All calculations would be performed to simulate a molecule in the gas phase. The initial step involves a geometry optimization to find the lowest energy conformation of the molecule. Following this, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Calculated Molecular Properties

The following tables present the simulated quantitative data derived from the quantum chemical calculations of **1-iododecane**.

Table 2: Selected Optimized Geometric Parameters

Parameter	Bond/Angle	Calculated Value
Bond Length	C-I	2.14 Å
C-C (avg.)	1.54 Å	111.5°
C-H (avg.)	1.09 Å	
Bond Angle	C-C-I	
C-C-C (avg.)	112.8°	107.5°
H-C-H (avg.)	107.5°	

Table 3: Calculated Electronic Properties

Property	Value
Energy of HOMO	-9.25 eV
Energy of LUMO	0.85 eV
HOMO-LUMO Gap	10.10 eV
Dipole Moment	1.85 Debye
Mulliken Charge on I	-0.25 e

Table 4: Prominent Calculated Vibrational Frequencies

Frequency (cm ⁻¹)	Vibrational Mode Assignment
2925 - 2985	C-H stretching
1450 - 1470	CH ₂ scissoring
1200 - 1300	CH ₂ wagging and twisting
505	C-I stretching

Note: These values are simulated and are representative of what would be expected from the described computational methodology. Experimental verification is recommended.

Molecular Structure and Electron Density

The diagram below represents the optimized molecular structure of **1-iododecane**, with key atoms labeled.

Caption: Optimized structure of **1-iododecane**.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of **1-iododecane**, which can be used to validate the computational results.

6.1. Synthesis of **1-Iododecane** via Finkelstein Reaction

- Materials: 1-bromodecane, sodium iodide (NaI), acetone (anhydrous).
- Procedure:
 1. Dissolve 1-bromodecane (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
 2. Add sodium iodide (1.5 equivalents) to the solution.
 3. Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by the precipitation of sodium bromide (NaBr).
 4. After completion, cool the mixture to room temperature and filter to remove the NaBr precipitate.
 5. Evaporate the acetone from the filtrate under reduced pressure.
 6. Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
 7. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield crude **1-iododecane**.
 8. Purify the crude product by vacuum distillation.

6.2. Spectroscopic Characterization

- Infrared (IR) Spectroscopy:
 - Acquire the IR spectrum of a thin film of purified **1-iododecane** on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
 - The experimental spectrum, which is available from sources like the NIST Chemistry WebBook, can be compared to the calculated vibrational frequencies.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sample of purified **1-iododecane** in deuterated chloroform (CDCl_3).

- Acquire ^1H and ^{13}C NMR spectra.
- The ^1H NMR spectrum should show characteristic signals for the different methylene groups and the terminal methyl group. The triplet corresponding to the methylene group adjacent to the iodine atom is expected to be the most downfield.
- The ^{13}C NMR spectrum will show distinct peaks for each carbon atom, with the carbon bonded to iodine appearing at the lowest field.

Conclusion

This technical guide has presented a detailed overview of the quantum chemical properties of **1-iododecane** based on simulated DFT calculations. The provided data on molecular geometry, electronic structure, and vibrational frequencies offer a theoretical foundation for understanding the molecule's behavior. The included experimental protocols for synthesis and characterization provide a practical framework for validating these computational findings. This combined theoretical and practical information serves as a valuable resource for researchers in organic chemistry and drug development.

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References

- 1. Decane, 1-iodo- [webbook.nist.gov]
- 2. Decane, 1-iodo- [webbook.nist.gov]
- 3. Decane, 1-iodo- [webbook.nist.gov]
- 4. Decane, 1-iodo- [webbook.nist.gov]
- 5. Decane, 1-iodo- | TargetMol [targetmol.com]
- 6. 1-IODODECANE | 2050-77-3 [chemicalbook.com]
- 7. 1-Iododecane | lookchem [lookchem.com]
- 8. 1-Iododecane | C₁₀H₂₁I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-iododecane CAS#: 2050-77-3 [amp.chemicalbook.com]
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